molecular formula C8H7BrO3 B15241260 1-(5-Bromofuran-2-yl)butane-1,3-dione

1-(5-Bromofuran-2-yl)butane-1,3-dione

Katalognummer: B15241260
Molekulargewicht: 231.04 g/mol
InChI-Schlüssel: YADJWJAGLFKTEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromofuran-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a butane-1,3-dione moiety. It is primarily used for research and development purposes in various scientific fields .

Vorbereitungsmethoden

The synthesis of 1-(5-Bromofuran-2-yl)butane-1,3-dione typically involves the bromination of furan derivatives followed by the introduction of the butane-1,3-dione group. One common method involves the bromination of furan at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a reaction with butane-1,3-dione under acidic or basic conditions to yield the desired compound .

Analyse Chemischer Reaktionen

1-(5-Bromofuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(5-Bromofuran-2-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions due to its unique structural features.

    Medicine: Research involving this compound includes the development of potential pharmaceutical agents and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Bromofuran-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its dione moiety can participate in various nucleophilic addition and condensation reactions .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromofuran-2-yl)butane-1,3-dione can be compared with similar compounds such as:

    1-(furan-2-yl)butane-1,3-dione: This compound lacks the bromine atom, which significantly alters its reactivity and applications.

    1-(5-Bromothiophen-2-yl)butane-1,3-dione:

These comparisons highlight the unique features of this compound, particularly its bromine substitution and furan ring, which contribute to its distinct reactivity and applications.

Eigenschaften

Molekularformel

C8H7BrO3

Molekulargewicht

231.04 g/mol

IUPAC-Name

1-(5-bromofuran-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7BrO3/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3

InChI-Schlüssel

YADJWJAGLFKTEA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)C1=CC=C(O1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.